

# GSK-364735: A Two-Metal Binding Integrase Inhibitor for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This process, known as integration, is a key step in the establishment of a persistent infection.[2][3] HIV-1 integrase catalyzes two essential reactions: 3'-processing and strand transfer.[2][4][5] Both of these reactions are dependent on the presence of two divalent metal ions, typically magnesium (Mg2+), within the enzyme's catalytic core.[1][4] The active site of the integrase contains a conserved triad of acidic residues, the DDE motif (Asp64, Asp116, and Glu152), which coordinates these metal ions.[1][3][4]

**GSK-364735** is a potent and selective inhibitor of HIV-1 integrase.[6][7] As a member of the naphthyridinone class of inhibitors, **GSK-364735** functions by chelating the two metal ions in the integrase active site, effectively blocking the strand transfer step of integration.[6][8] This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and resistance profile of **GSK-364735**.

# Mechanism of Action: Two-Metal Binding Inhibition

The catalytic cycle of HIV-1 integrase involves a two-step process. First, in the cytoplasm, the integrase performs 3'-processing, where it removes a dinucleotide from each 3' end of the viral DNA.[1][2][4] Following transport into the nucleus, the integrase, as part of the pre-integration







complex, mediates the strand transfer reaction. In this step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[2][4]

**GSK-364735** exerts its antiviral effect by competitively binding to the integrase active site when it is complexed with viral DNA.[7][8] The inhibitor's pharmacophore chelates the two essential Mg2+ ions, preventing the binding and proper positioning of the host DNA for the strand transfer reaction.[9] This leads to the accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.[7][10]





Click to download full resolution via product page

Figure 1: HIV Integrase Catalytic Cycle.





Click to download full resolution via product page

Figure 2: GSK-364735 Two-Metal Binding Mechanism.

## **Quantitative Data**

The potency and efficacy of **GSK-364735** have been characterized through various in vitro and cellular assays.

# **In Vitro Inhibition and Binding Affinity**



| Parameter | Value (nM) | Assay                                                  |
|-----------|------------|--------------------------------------------------------|
| IC50      | 7.8 ± 0.8  | Recombinant HIV Integrase Strand Transfer Assay[6]     |
| IC50      | 8 ± 2      | Recombinant HIV Integrase Strand Transfer Assay[7][10] |
| Kd        | 6 ± 4      | Competitive Binding Assay[7] [10]                      |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

**Cellular Antiviral Activity** 

| Cell Type | Virus Strain          | EC50 (nM)        |
|-----------|-----------------------|------------------|
| PBMCs     | HIV-1Ba-L             | 1.2 ± 0.4[7][10] |
| MT-4      | Wild-Type             | 5 ± 1[7][10]     |
| -         | RTI-Resistant Strains | 2.2 to 3.7[6]    |
| -         | PI-Resistant Strains  | 2.0 to 3.2[6]    |

EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. RTI: Reverse Transcriptase Inhibitor. PI: Protease Inhibitor.

Pharmacokinetics in Healthy Adults (Single and

**Repeated Doses**)

| Parameter                            | Value                     |
|--------------------------------------|---------------------------|
| Tmax (Time to maximum concentration) | 0.75 to 5.0 hours[11][12] |
| t1/2 (Half-life)                     | 3 to 7 hours[11][12]      |

Data from a Phase I study in healthy adult subjects.[11][12][13]

# **Experimental Protocols**



## **HIV-1 Integrase Strand Transfer Assay**

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

#### Methodology:

- Substrate Preparation: A 5'-biotinylated oligonucleotide duplex mimicking the processed viral DNA end is used as the donor substrate. A second, unlabeled oligonucleotide duplex serves as the target DNA.
- Reaction Mixture: Recombinant HIV-1 integrase is incubated with the donor DNA in a
  reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a buffering agent (e.g.,
  HEPES), and a reducing agent (e.g., DTT).
- Inhibitor Addition: Serial dilutions of the test compound (GSK-364735) are added to the reaction mixture.
- Initiation of Reaction: The reaction is initiated by the addition of the target DNA.
- Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
- Detection: The reaction products are captured on a streptavidin-coated plate and detected using an antibody that specifically recognizes the integrated product. The signal is typically measured using a colorimetric or chemiluminescent substrate.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.



Click to download full resolution via product page



Figure 3: Workflow for an In Vitro Integrase Inhibition Assay.

## **Cellular Antiviral Activity Assay**

This assay determines the potency of an antiviral compound in a cell-based model of HIV-1 infection.

#### Methodology:

- Cell Seeding: Susceptible target cells (e.g., MT-4 cells or activated PBMCs) are seeded into a 96-well plate.
- Compound Addition: Serial dilutions of **GSK-364735** are added to the cells.
- Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
- Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-7 days).
- Measurement of Viral Replication: The extent of viral replication is quantified. Common methods include:
  - MTT Assay: Measures cell viability, where a decrease in viability in untreated, infected cells indicates viral cytopathic effect.
  - p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.
  - Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration.
- Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration. A cytotoxicity assay is also performed in parallel to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).





Click to download full resolution via product page

Figure 4: Workflow for a Cell-Based Antiviral Activity Assay.

### **Resistance Profile**

As with other integrase inhibitors that target the enzyme's active site, resistance to **GSK-364735** can emerge through mutations in the integrase gene.[7] In vitro resistance selection studies have shown that mutations arise in the active site of the integrase.[7] Some cross-resistance has been observed with other integrase inhibitors.[7][10] However, **GSK-364735** retains full potency against HIV strains that are resistant to reverse transcriptase and protease inhibitors.[6]

## Conclusion

**GSK-364735** is a potent inhibitor of HIV-1 integrase that acts through a two-metal binding mechanism to block the strand transfer step of viral DNA integration. It exhibits nanomolar potency in both biochemical and cellular assays and is active against HIV-1 strains resistant to other classes of antiretroviral drugs. The development of resistance to **GSK-364735** is associated with mutations in the integrase active site. This comprehensive technical overview provides valuable information for researchers and drug development professionals working on novel HIV-1 therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. HIV-1 Integrase-DNA Recognition Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase and integration: biochemical activities of HIV-1 integrase PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral PMC [pmc.ncbi.nlm.nih.gov]
- 7. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1
   Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Safety and pharmacokinetics of GSK364735, a human immunodeficiency virus type 1 integrase inhibitor, following single and repeated administration in healthy adult subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-364735: A Two-Metal Binding Integrase Inhibitor for HIV-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8451372#gsk-364735-as-a-two-metal-binding-integrase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com